

Application Notes: Lys-CoA as a Positive Control for p300 Inhibition

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Compound of Interest

Compound Name: Lys-CoA

Cat. No.: B15552236

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These application notes provide a comprehensive guide to utilizing **Lys-CoA** as a positive control for the inhibition of the histone acetyltransferase (HAT) p300. This document outlines the mechanism of action of **Lys-CoA**, presents its inhibitory data, and provides detailed protocols for its use in both in vitro and cellular assays.

Introduction to p300 and Lys-CoA

The E1A binding protein p300 (also known as EP300 or KAT3B) is a crucial transcriptional co-activator with intrinsic histone acetyltransferase (HAT) activity. It plays a pivotal role in regulating gene expression by acetylating histones and other proteins, thereby influencing chromatin structure and the recruitment of transcription factors. Dysregulation of p300 activity is implicated in various diseases, including cancer, making it a significant target for therapeutic intervention.

Lys-CoA is a potent and selective inhibitor of p300. It acts as a bisubstrate analog, mimicking the binding of both the acetyl-CoA cofactor and the lysine-containing substrate. This dual interaction results in tight binding to the p300 active site and effective inhibition of its acetyltransferase activity. Due to its well-characterized inhibitory profile, **Lys-CoA** serves as an excellent positive control in screening assays designed to identify novel p300 inhibitors.

Mechanism of Action of Lys-CoA

p300 follows a "hit and run" Theorell-Chance catalytic mechanism. This involves the stable binding of acetyl-CoA followed by a transient interaction with the histone substrate for the acetyl transfer to occur. **Lys-CoA** effectively inhibits p300 by binding to the enzyme's active site in a manner that mimics the transition state of the acetylation reaction. Its structure incorporates features of both acetyl-CoA and a lysine residue, allowing it to occupy both binding pockets simultaneously. This leads to a stable enzyme-inhibitor complex, preventing the binding of the natural substrates and thus inhibiting the enzymatic reaction.

Data Presentation: Inhibitory Activity of Lys-CoA against p300

The inhibitory potency of **Lys-CoA** against p300 has been determined in various studies. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying this inhibition.

Inhibitor	Target Enzyme	IC ₅₀ (μM)	Reference
Lys-CoA	p300	0.5	[1]
Lys-CoA	p300	~0.05	[2]
Lys-CoA	p300	0.060 ± 0.008	[3]
Lys-CoA-Tat	p300	0.25 ± 0.05	[4]
Lys-CoA	PCAF	200	[1]
Lys-CoA-Tat	GCN5	2.3 ± 0.5	[4]

Note: IC₅₀ values can vary depending on the specific assay conditions, including substrate concentrations and enzyme preparation.

Experimental Protocols

Here, we provide detailed protocols for using **Lys-CoA** as a positive control in both in vitro and cell-based p300 inhibition assays.

In Vitro p300 Histone Acetyltransferase (HAT) Assay

This protocol describes a non-radioactive in vitro HAT assay to measure p300 activity and its inhibition by **Lys-CoA**.

Materials:

- Recombinant human p300 enzyme
- Histone H3 or a specific peptide substrate
- Acetyl-CoA
- **Lys-CoA**
- HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
- Stop Solution (e.g., 0.1 M HCl)
- Antibody specific for acetylated histone H3 (or the specific peptide)
- Secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore)
- 96-well assay plates (e.g., high-binding capacity)
- Plate reader for detection

Protocol:

- Enzyme Preparation: Dilute the recombinant p300 enzyme to the desired concentration in cold HAT Assay Buffer.
- Inhibitor Preparation: Prepare a stock solution of **Lys-CoA** in an appropriate solvent (e.g., water or buffer). Create a dilution series to test a range of concentrations.
- Assay Setup:
 - Add 25 μ L of HAT Assay Buffer to each well of a 96-well plate.
 - Add 5 μ L of the diluted **Lys-CoA** solution or vehicle control to the appropriate wells.

- Add 10 μ L of the histone H3 substrate solution.
- To initiate the reaction, add 10 μ L of a mixture containing the p300 enzyme and acetyl-CoA. The final concentration of acetyl-CoA should be close to its K_m value for p300.
- Incubation: Incubate the plate at 30°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
- Stopping the Reaction: Add 50 μ L of Stop Solution to each well.
- Detection (ELISA-based):
 - Wash the wells three times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
 - Add 100 μ L of the primary antibody against the acetylated histone, diluted in a blocking buffer, to each well.
 - Incubate for 1-2 hours at room temperature or overnight at 4°C.
 - Wash the wells three times.
 - Add 100 μ L of the diluted secondary antibody.
 - Incubate for 1 hour at room temperature.
 - Wash the wells three times.
 - Add the appropriate detection reagent (e.g., TMB for HRP-conjugated antibodies) and measure the signal using a plate reader.
- Data Analysis: Calculate the percent inhibition for each **Lys-CoA** concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular p300 Inhibition Assay

This protocol outlines a method to assess the effect of **Lys-CoA** on p300 activity within cells. As **Lys-CoA** does not readily cross the cell membrane, cell permeabilization is required.

Alternatively, a modified, cell-permeable version like **Lys-CoA**-Tat can be used.

Materials:

- Cell line of interest (e.g., a cancer cell line with known p300 activity)
- Cell culture medium and supplements
- **Lys-CoA**
- Cell permeabilization agent (e.g., TransPort™ reagent) or **Lys-CoA**-Tat
- Lysis buffer
- Antibodies against acetylated histones (e.g., anti-acetyl-H3K27) and total histones
- Western blotting reagents and equipment

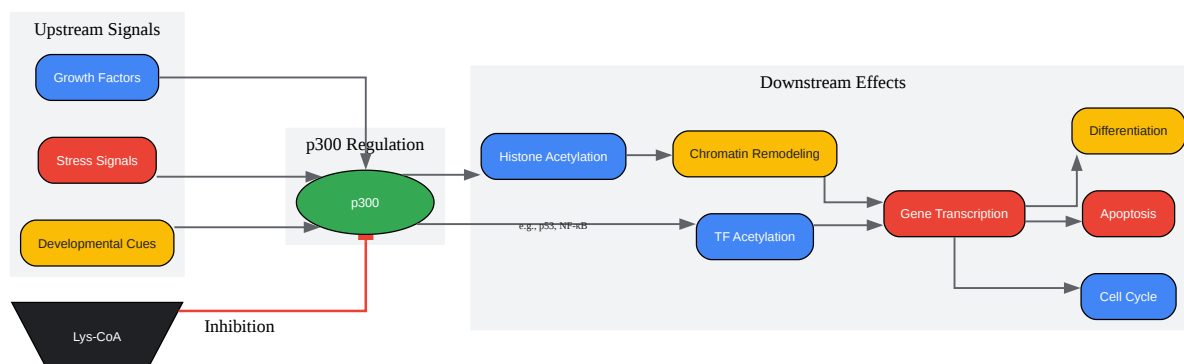
Protocol:

- Cell Culture: Plate the cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
- Treatment with **Lys-CoA**:
 - For cell permeabilization: Gently wash the cells with PBS. Permeabilize the cells using a suitable reagent according to the manufacturer's instructions in the presence of varying concentrations of **Lys-CoA** or a vehicle control. Incubate for the recommended time (e.g., 1 hour).
 - For **Lys-CoA**-Tat: Add **Lys-CoA**-Tat directly to the cell culture medium at the desired final concentrations. Incubate for a suitable period (e.g., 4-24 hours).
- Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer to extract nuclear proteins.
- Western Blotting:

- Determine the protein concentration of the lysates.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with the primary antibody against the specific acetylated histone mark (e.g., anti-acetyl-H3K27).
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- To normalize for protein loading, strip the membrane and re-probe with an antibody against total histone H3 or another loading control.
- Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of acetylated histone to total histone for each treatment condition. Compare the ratios in **Lys-CoA**-treated samples to the vehicle control to determine the extent of p300 inhibition.

Mandatory Visualizations

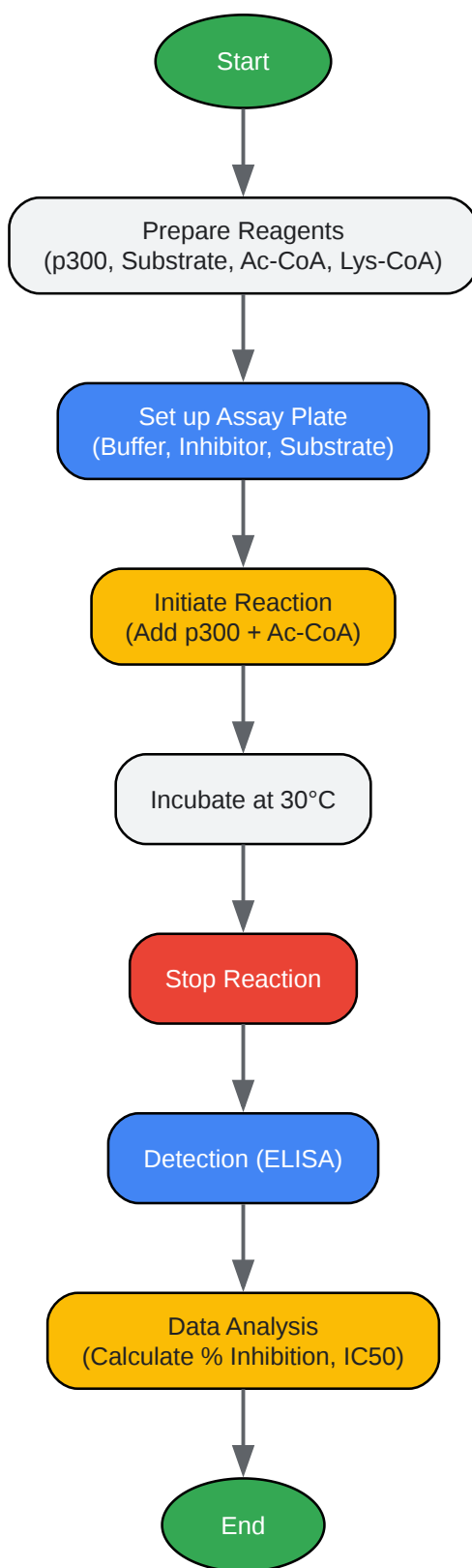
Signaling Pathway Involving p300



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Caption: Overview of p300 signaling and its inhibition by **Lys-CoA**.

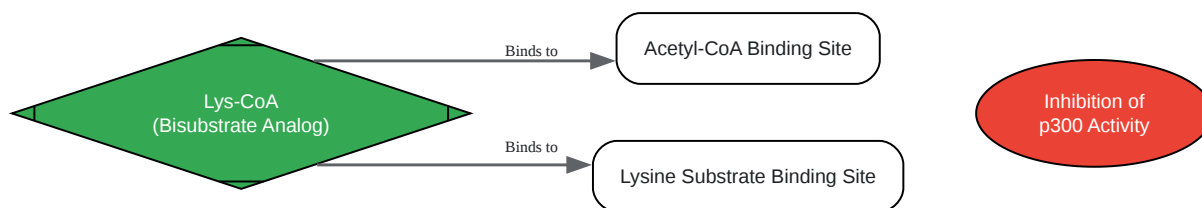
Experimental Workflow for In Vitro p300 Inhibition Assay



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Caption: Workflow for the in vitro p300 HAT inhibition assay.

Logical Relationship of Lys-CoA Inhibition



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Caption: Bisubstrate inhibition mechanism of **Lys-CoA** on p300.

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